2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClF3N3O2/c20-12-3-1-11(2-4-12)16-7-8-18(29)27(26-16)10-17(28)25-13-5-6-15(21)14(9-13)19(22,23)24/h1-9H,10H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPHYJISWXKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that exhibits a complex structure, potentially endowing it with significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 431.73 g/mol. The key structural features include:
- A pyridazine core , which is known for its diverse biological activities.
- A bromophenyl group that may enhance lipophilicity and biological interaction.
- A trifluoromethyl-substituted phenyl group , which can influence pharmacokinetic properties.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures to this acetamide exhibit various biological activities, including:
- Antimicrobial properties.
- Anticancer effects.
- Neuroprotective activities.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.
Anticonvulsant Activity
Research has shown that derivatives of pyridazine compounds can exhibit anticonvulsant activity. For instance, studies on related compounds have demonstrated their effectiveness in models of epilepsy, particularly through interactions with voltage-sensitive sodium channels, which are critical in seizure activity regulation .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential anticonvulsant | |
| N-(3-chlorophenyl)-2-morpholinoacetamide | Effective in MES test | |
| 3-(trifluoromethyl)anilides | High anticonvulsant protection |
Anticancer Activity
The compound’s structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. The trifluoromethyl group is often associated with increased potency in anticancer activity due to enhanced metabolic stability and lipophilicity .
Case Studies
- Anticonvulsant Screening : In a study evaluating various acetamide derivatives, it was found that those containing trifluoromethyl groups showed significant protection in maximal electroshock (MES) seizure models. This highlights the potential of this compound as a candidate for further development in epilepsy treatment .
- Antimicrobial Studies : Similar compounds have been tested for antimicrobial properties, showing effectiveness against a range of bacterial strains. The introduction of halogenated groups is believed to enhance the antimicrobial efficacy through improved membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
